

thiophene-2-sulfonamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: thiophene-2-sulfonamide

Cat. No.: B153586

[Get Quote](#)

An In-Depth Technical Guide to **Thiophene-2-Sulfonamide**: Synthesis, Characterization, and Applications

Introduction

Thiophene-2-sulfonamide is a heterocyclic organic compound that serves as a vital structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The inherent properties of the electron-rich thiophene ring, combined with the pharmacologically critical sulfonamide group, make this molecule and its derivatives a subject of intense research.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive overview of **thiophene-2-sulfonamide**, detailing its chemical identity, a robust synthesis protocol with expert insights, rigorous characterization data, and a review of its significant biological applications, particularly as a scaffold for enzyme inhibitors.

Core Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Chemical Structure

The structure consists of a five-membered thiophene ring substituted at the C2 position with a sulfonamide group (-SO₂NH₂).

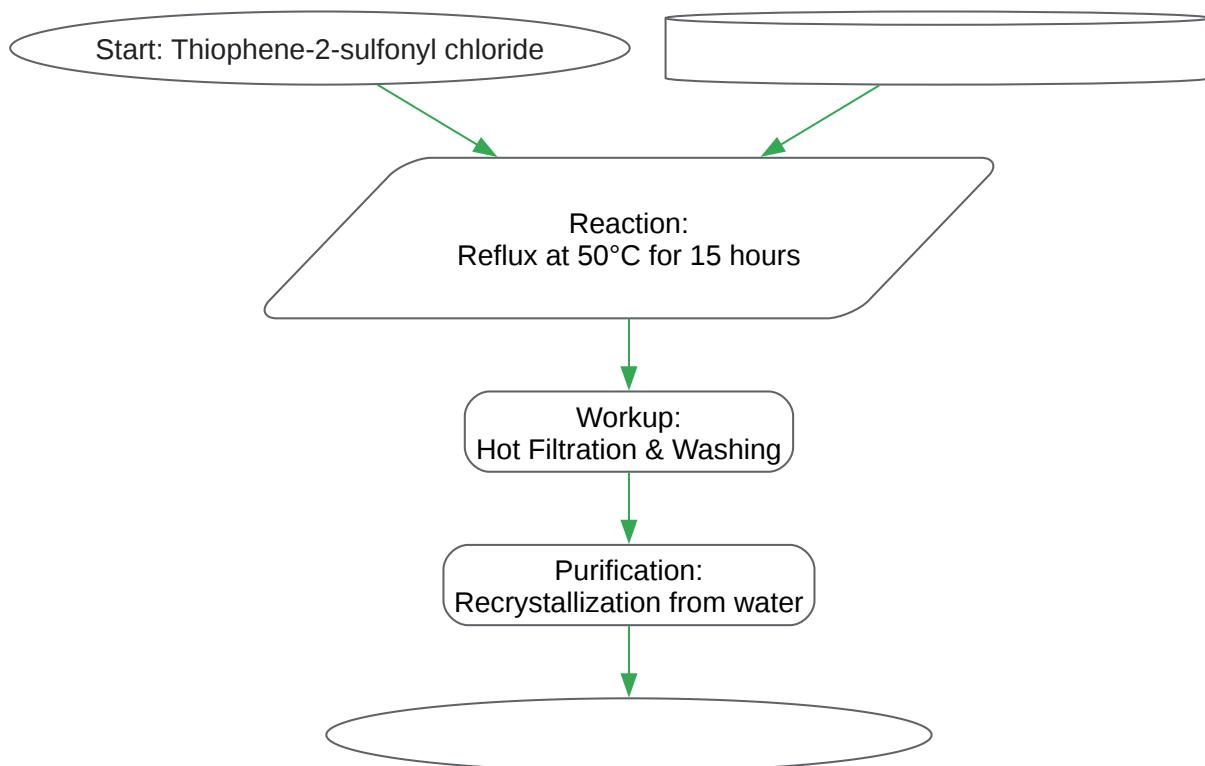
Caption: 2D Chemical Structure of **Thiophene-2-sulfonamide**.

Chemical Identifiers

A summary of key identifiers for **thiophene-2-sulfonamide** is presented below for unambiguous reference.

Identifier	Value	Source
IUPAC Name	thiophene-2-sulfonamide	[3]
CAS Number	6339-87-3	[4]
Molecular Formula	C ₄ H ₅ NO ₂ S ₂	[4]
SMILES	C1=CSC(=C1)S(=O)(=O)N	[4]
InChI Key	KTFDYVNEGTXQCV- UHFFFAOYSA-N	[3]
Synonyms	2-Thienylsulfonamide, Thiophenesulfonamide	[3]

Physicochemical Properties


The fundamental physical and chemical properties dictate the compound's handling, storage, and behavior in various systems.

Property	Value	Source
Molecular Weight	163.22 g/mol	[4]
Appearance	White to off-white solid	
Melting Point	137-141 °C	
Storage	Store at < -15°C in a well-closed container	[4]
Hazard Codes	H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)	

Synthesis of Thiophene-2-sulfonamide

The most common and direct laboratory-scale synthesis involves the ammonolysis of the corresponding sulfonyl chloride precursor. This method is reliable and provides good yields of the target compound.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **thiophene-2-sulfonamide**.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-thiophenesulfonyl chloride.

Materials and Equipment:

- 2-Thiophenesulfonyl chloride
- Ammonium hydroxide solution (25% aqueous)
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper
- Beakers and standard laboratory glassware
- Rotary evaporator

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thiophenesulfonyl chloride (0.5 g, 2.74 mmol).
- Reagent Addition: To the flask, add 25% aqueous ammonium hydroxide solution (5 mL, ~33.5 mmol).

“

Expert Insight: A significant excess of ammonium hydroxide is used to serve a dual purpose. It acts as the nucleophile for the substitution reaction and simultaneously neutralizes the hydrochloric acid (HCl) byproduct generated, driving the reaction to completion.

- Reaction Conditions: Heat the mixture to 50°C and maintain it under reflux with vigorous stirring for 15 hours.

“

Expert Insight: The moderate temperature of 50°C provides sufficient activation energy for the reaction without promoting significant degradation of the thiophene ring or unwanted side reactions. The extended reaction time ensures a high conversion rate.

- **Initial Isolation:** Upon completion, filter the hot reaction mixture through a Buchner funnel to remove any insoluble impurities. Wash the residue with a small amount of boiling 25% ammonium hydroxide solution to recover any trapped product.
- **Solvent Removal:** Combine the filtrate and washings. Remove the excess ammonium hydroxide and water via vacuum distillation or a rotary evaporator until the distinct odor of ammonia is no longer present.
- **Purification by Recrystallization:** Dissolve the resulting crude solid in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

“

Expert Insight: Recrystallization from water is an effective and green purification method for this compound. The product is significantly less soluble in cold water than in hot water, allowing for the separation from more soluble impurities.

- **Final Product Collection:** Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is approximately 77%.

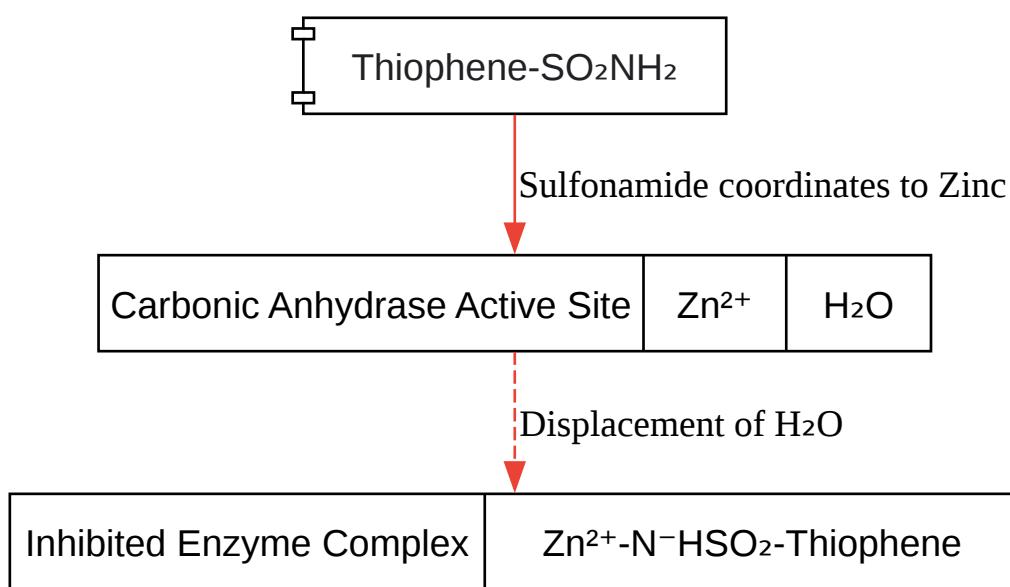
Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques.

Technique	Observed Data	Interpretation
Melting Point	145-146°C	Indicates high purity of the final product.
FT-IR (KBr, cm^{-1})	3290, 3224 (N-H stretch); 1330-1310 (asymmetric SO_2 stretch); 1160-1140 (symmetric SO_2 stretch)	Confirms the presence of the primary sulfonamide group (- SO_2NH_2). ^[5]
^1H NMR (DMSO- d_6 , δ)	7.15 (dd, 1H, H4); 7.55 (dd, 1H, H3); 7.66 (s, 2H, NH_2); 7.85 (dd, 1H, H5)	Shows the characteristic proton signals of the thiophene ring and the sulfonamide NH_2 protons.
^{13}C NMR (DMSO- d_6 , δ)	127.3, 130.0, 131.1, 145.7	Displays the four distinct carbon environments of the thiophene ring.
Mass Spec (ESI $^-$)	m/z 162 [M-H] $^-$	Corresponds to the deprotonated molecular ion, confirming the molecular weight.

“

*Scientist's Note: The combined data from these analytical methods provides a self-validating system. The synthesis protocol yields a product whose spectroscopic fingerprint perfectly matches the expected structure of **thiophene-2-sulfonamide**, thereby confirming a successful synthesis.*


Biological Significance and Applications

The **thiophene-2-sulfonamide** scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition

The primary application of aromatic sulfonamides in medicine is as inhibitors of carbonic anhydrases (CAs).^{[6][7]} CAs are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.^[6] Dysregulation of CA activity is implicated in several diseases.

Mechanism of Inhibition: Primary sulfonamides, like **thiophene-2-sulfonamide**, act as potent inhibitors by coordinating directly to the Zn(II) ion in the enzyme's active site.^{[8][9]} The deprotonated sulfonamide nitrogen displaces the zinc-bound hydroxide ion, forming a stable tetrahedral complex that blocks the enzyme's catalytic activity.^{[8][10]}

[Click to download full resolution via product page](#)

Caption: General mechanism of carbonic anhydrase inhibition.

Derivatives of **thiophene-2-sulfonamide** are explored for treating conditions such as glaucoma, where inhibiting CA in the eye reduces the production of aqueous humor and lowers intraocular pressure.^[9]

Other Biological Activities

- Antimicrobial and Quorum Sensing Inhibition: Thiophene-sulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic *Vibrio* species.[\[11\]](#) By disrupting this cell-to-cell communication system, these compounds can prevent the expression of virulence factors without being bactericidal, representing a promising anti-virulence strategy.[\[11\]](#)
- Fungal Biomass Inhibition: **Thiophene-2-sulfonamide** itself has been reported as a fungal biomass inhibitor.[\[4\]](#)
- Synthetic Intermediate: It serves as a key building block for more complex diagnostic and therapeutic agents, leveraging the reactivity of the thiophene ring and the sulfonamide group for further functionalization.[\[4\]](#)

Safety and Handling

Thiophene-2-sulfonamide is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

- Baronas, D., Dudutienė, V., Paketurytė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. *European Biophysics Journal*, 50(7), 993-1011. [\[Link\]](#)
- Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Akhtar, N., & Khan, A. A. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- Richards, A. M., LaRussa, S., Silpe, J. E., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. *Scientific Reports*, 11(1), 8118. [Link]
- Senturk, M., Ekinci, D., & Ozdemir, H. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 31(sup4), 178-183. [Link]
- Gülçin, İ., & Beydemir, Ş. (2019). Inhibition effects of selected **thiophene-2-sulfonamides** on lactoperoxidase. *Drug and Chemical Toxicology*, 44(4), 415-420. [Link]
- Bonavita, A., Vernieri, E., De Luca, V., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. *ACS Medicinal Chemistry Letters*, 13(3), 446-452. [Link]
- Alım, Z., & Coban, T. (2018). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies.
- PubChem. (n.d.). 2-Thiophenesulfonamide.
- ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophene-2-sulfonamide | 6339-87-3 | FT40893 | Biosynth [biosynth.com]
- 5. [rsc.org](#) [rsc.org]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [thiophene-2-sulfonamide chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153586#thiophene-2-sulfonamide-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com